2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
BenchChem offers high-quality 2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8-4-3-6-16-10(8)15-12(18)9(13(16)19)11(17)14-5-7-20-2/h3-4,6,18H,5,7H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPHBVMUILGRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is the enzyme phosphodiesterase 2A (PDE2A). PDE2A is a key enzyme involved in the regulation of cyclic nucleotide signaling pathways in brain regions associated with learning and memory.
Mode of Action
2-Hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide acts by selectively inhibiting the activity of PDE2A. This inhibition leads to an increase in the levels of 3′,5′-cyclic guanosine monophosphate (cGMP) in the brain.
Biochemical Pathways
By inhibiting PDE2A, 2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide augments cyclic nucleotide signaling pathways. This augmentation can potentially enhance cognitive performance by affecting the biochemical pathways in brain regions associated with learning and memory.
Biological Activity
The compound 2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16N4O3
- Molecular Weight : 276.29 g/mol
- CAS Number : 1105189-72-7
The compound features a pyrido-pyrimidine core structure, which is known for contributing to various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer activity. For example, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, the compound under review has demonstrated cytotoxic effects against human cancer cell lines, including:
- A431 (vulvar epidermal carcinoma) : Exhibited a notable decrease in cell viability with an IC50 value of approximately 45.69 μM.
This suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The primary mechanism attributed to this class of compounds involves the inhibition of key enzymes involved in nucleic acid synthesis. For instance:
- Dihydrofolate reductase (DHFR) : Compounds like 2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide have been shown to inhibit DHFR activity, leading to reduced tetrahydrofolate levels necessary for nucleotide synthesis .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit human leukocyte elastase (HLE), a protease involved in inflammatory processes. Inhibition of HLE may help mitigate conditions such as:
- Chronic obstructive pulmonary disease (COPD)
- Asthma
The compound demonstrated a K(i) value of 0.0168 nM against HLE, indicating high potency as an inhibitor .
Research Findings and Case Studies
Several studies have evaluated the biological activity of similar compounds within the pyrido[1,2-a]pyrimidine family:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidine derivative | Anticancer (A431) | 45.69 μM | |
| SSR69071 | HLE Inhibition | K(i) = 0.0168 nM |
These findings suggest that modifications in the chemical structure can lead to enhanced biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions to achieve high yields and purity. The compound's structure includes a pyrido[1,2-a]pyrimidine core, which is crucial for its biological activity.
Key Chemical Properties:
- Molecular Formula : C15H18N4O3
- Molecular Weight : 286.33 g/mol
- CAS Number : 610764-96-0
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.
Anticancer Activity
Recent studies have demonstrated that 2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide shows promising anticancer properties. In vitro assays indicated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
At a concentration of 100 µM, the viability of A549 lung adenocarcinoma cells decreased significantly, suggesting strong potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant bacterial strains.
Case Study: Antimicrobial Efficacy
In tests against Klebsiella pneumoniae and Staphylococcus aureus, the minimum inhibitory concentration (MIC) was determined to be:
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Staphylococcus aureus | 32 |
These results indicate the compound's potential as an effective antimicrobial agent.
Antiviral Activity
Initial investigations into the antiviral properties of this compound have shown activity against viruses such as West Nile Virus and Dengue Virus.
Table 3: Antiviral Activity Results
| Virus | Cytotoxicity (CC50) | Inhibition Concentration (IC50) |
|---|---|---|
| West Nile Virus | >100 µg/mL | 25 µg/mL |
| Dengue Virus | >100 µg/mL | 30 µg/mL |
These findings warrant further exploration into the mechanisms underlying its antiviral effects.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?
The compound is synthesized via condensation reactions. For example, reacting 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with 2-methoxyethylamine in boiling ethanol, followed by purification via recrystallization . Key optimizations include solvent choice (ethanol or dichloromethane), reflux conditions (60–80°C), and stoichiometric ratios of reactants. Catalysts like triethylamine may enhance amide bond formation . Yield optimization often involves adjusting reaction time (6–24 hours) and monitoring via TLC/HPLC.
Q. Which analytical techniques are critical for confirming structure and purity?
- NMR Spectroscopy : ¹H NMR confirms aromatic proton shifts (e.g., pyrido-pyrimidine core protons at δ 7.2–8.5 ppm) and methoxyethyl substituent integration .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
- HPLC : Purity >95% is typically achieved using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 347.12) .
Q. What in vitro models are used to assess its biological activity?
The "acetic acid-induced writhing" model in mice is standard for evaluating analgesic activity, measuring dose-dependent reductions in writhes (e.g., 30–50% inhibition at 10 mg/kg) . For mechanistic studies, COX-2 inhibition assays (IC₅₀ values) and receptor-binding studies (e.g., opioid or adenosine receptors) are performed using purified enzymes or cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies often arise from unaccounted solvation effects or protein flexibility in docking studies. Strategies include:
- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding pocket stability .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., methoxyethyl vs. benzyl groups) .
- Experimental Validation : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to identify off-target interactions .
Q. What strategies are employed to study bioisosteric relationships between its core and related heterocycles?
- Comparative SAR : Synthesize analogs with 4-hydroxyquinolin-2-one or pyrimidine-dione cores and test analgesic activity. Similar EC₅₀ values (e.g., 8–12 μM) suggest bioisosterism .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., COX-2) to compare binding modes .
- Computational Overlay : Use Schrödinger’s Shape Similarity module to assess 3D electronic/steric overlap between cores .
Q. How to design experiments to elucidate metabolic stability and pharmacokinetics?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
- In Vivo PK : Administer IV/oral doses (e.g., 5 mg/kg) to rodents; collect plasma at intervals (0–24 hrs) to calculate AUC, Cₘₐₓ, and bioavailability (e.g., ~40% oral bioavailability due to first-pass metabolism) .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs (e.g., brain penetration for CNS targets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
